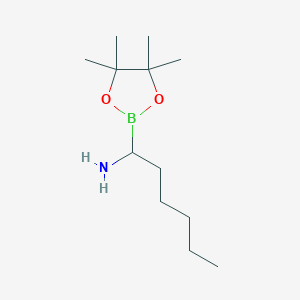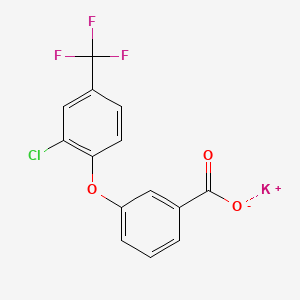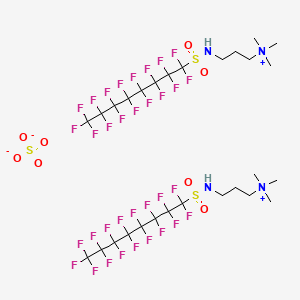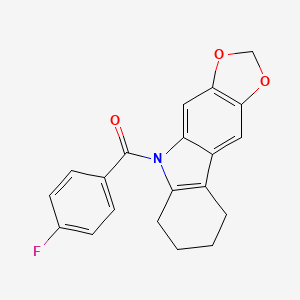![molecular formula C9H10F3NO B13414444 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 74889-34-2](/img/structure/B13414444.png)
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of a pyrrole derivative with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-3-phenyl-2-propanone
Uniqueness
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific trifluoromethyl-pyrrole structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
74889-34-2 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)13-4-3-7(5-13)8(14)9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
FBXVXUMWNVIYIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)



![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
